![molecular formula C9H17IN2OSi B8489464 4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE](/img/structure/B8489464.png)
4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE: is a chemical compound that features a unique combination of functional groups, including a trimethylsilyl group, an ethoxymethyl group, and an iodine atom attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE typically involves the reaction of 1H-imidazole with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different imidazole derivatives.
Deprotection Reactions: The trimethylsilyl and ethoxymethyl groups can be removed under acidic or basic conditions to yield the parent imidazole compound
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Deprotection Reactions: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are common
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
Applications De Recherche Scientifique
Chemistry: 4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE is used as a protecting group for hydroxyl and amino functionalities in organic synthesis. It facilitates selective reactions by temporarily masking reactive sites .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of biologically active molecules. It is used in the development of pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation .
Industry: The compound is employed in the production of specialty chemicals and advanced materials. Its unique functional groups make it valuable in the synthesis of polymers and other high-performance materials .
Mécanisme D'action
The mechanism of action of 4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE involves its ability to undergo various chemical transformations. The trimethylsilyl group provides steric protection, while the ethoxymethyl group offers electronic stabilization. These groups facilitate selective reactions and enhance the compound’s reactivity.
Comparaison Avec Des Composés Similaires
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl): Used as a protecting group for hydroxyl and amino functionalities.
1-(Trimethylsilyl)imidazole: Another imidazole derivative with a trimethylsilyl group, used in organic synthesis.
4-Iodo-1H-imidazole: A simpler imidazole derivative with an iodine atom, used in various chemical reactions.
Uniqueness: 4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE is unique due to the combination of its functional groups, which provide both steric and electronic effects. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H17IN2OSi |
|---|---|
Poids moléculaire |
324.23 g/mol |
Nom IUPAC |
2-[(4-iodoimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-6-9(10)11-7-12/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
BVOHFHIEDQSTKD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(N=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [([1,1'-biphenyl]-2-yl)methyl]propanedioate](/img/structure/B8489384.png)
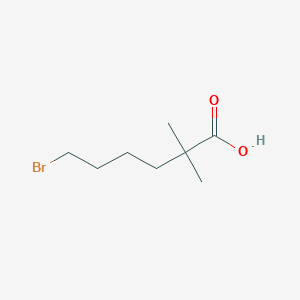
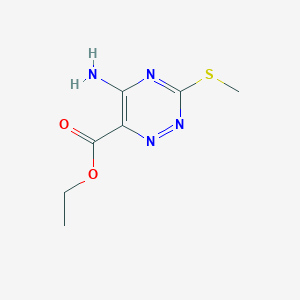
![2-[(Imidazo[1,2-a]pyridin-3-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B8489390.png)
![2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide](/img/structure/B8489402.png)
![[3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B8489404.png)
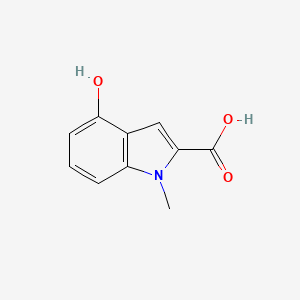
![3-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)benzonitrile](/img/structure/B8489419.png)
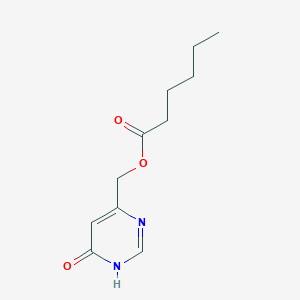
![N-[2-(1-Piperazinyl)ethyl]methanesulfonamide](/img/structure/B8489436.png)
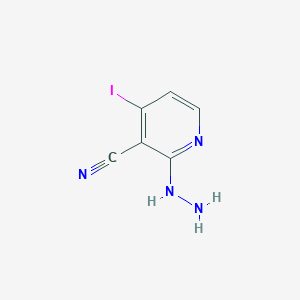
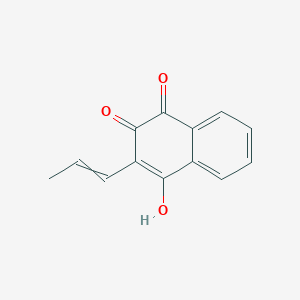
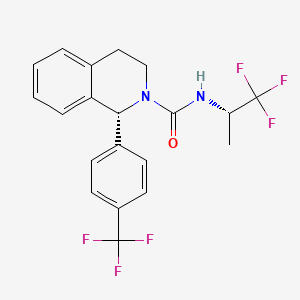
![ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8489460.png)
